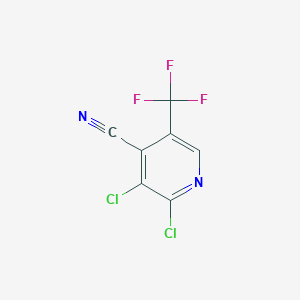

2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile

Description

2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile (CAS: 1198475-29-4; InChIKey: BWMJZDYFJMJDNE-UHFFFAOYSA-N) is a fluorinated pyridine derivative characterized by a nitrile group at the 4-position, two chlorine atoms at the 2- and 3-positions, and a trifluoromethyl group at the 5-position of the pyridine ring . This compound is a key intermediate in agrochemical and pharmaceutical synthesis, particularly for pesticides and herbicides, due to its electron-withdrawing substituents that enhance reactivity and stability. Synonyms include 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carbonitrile and MFCD14581647 .

Properties

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3N2/c8-5-3(1-13)4(7(10,11)12)2-14-6(5)9/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMJZDYFJMJDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination followed by diazotization and reaction with copper chloride to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures is crucial in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: For potential oxidation reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with new functional groups replacing the chlorine atoms .

Scientific Research Applications

2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is utilized in the production of high-efficiency agrochemicals with low toxicity and minimal environmental impact

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets. In agrochemical applications, it acts on enzymes and pathways critical for the survival of pests and weeds. The presence of chlorine and fluorine atoms enhances its binding affinity and efficacy .

Comparison with Similar Compounds

Nitrile vs. Carboxamide

The nitrile group in 2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile enhances electrophilicity compared to its carboxamide analogue (CAS: 25922-42-3), making it more reactive in nucleophilic substitutions. However, the carboxamide derivative is preferred in drug synthesis due to its hydrogen-bonding capacity .

Chlorine Positioning

The 2,6-dichloro isomer (CAS: 1319804-30-2) exhibits distinct regioselectivity in coupling reactions compared to the 2,3-dichloro configuration. For example, Suzuki-Miyaura reactions with the 2,6-isomer favor substitution at the 4-position, whereas the 2,3-isomer reacts preferentially at the 6-position .

Trifluoromethyl Group

The CF₃ group in all analogues improves lipophilicity and metabolic stability, critical for agrochemicals like fipronil derivatives (see ) .

Research Findings and Industrial Relevance

- Agrochemical Use : The pyridine base (CAS: 69045-84-7) is a precursor in fipronil synthesis, a broad-spectrum insecticide .

- Pharmaceutical Potential: The isonicotinamide derivative (CAS: 25922-42-3) is explored for kinase inhibition, with ZINC43828094 listed in drug discovery libraries .

- Synthetic Limitations : The target compound’s discontinuation highlights challenges in scaling nitrile-group incorporation under high halogen content, which may require costly Pd-catalyzed cyanation .

Biological Activity

2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile is a pyridine derivative notable for its unique chemical structure, which includes two chlorine atoms and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of electron-withdrawing groups such as chlorine and trifluoromethyl significantly influences its reactivity and biological profile. These substituents can enhance the compound's lipophilicity and alter its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of isonicotinonitrile possess antibacterial properties against various pathogens, including Escherichia coli and Candida albicans . The minimum inhibitory concentrations (MICs) of related compounds suggest that modifications in the molecular structure can lead to enhanced efficacy against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, similar compounds have demonstrated IC50 values lower than established chemotherapeutics like Doxorubicin in human cancer cell lines . The mechanism often involves the down-regulation of critical genes related to cancer proliferation, such as TP53 and EGFR, indicating a potential pathway for therapeutic intervention.

Case Studies and Research Findings

-

Antibacterial Studies :

- In a comparative study, several isonicotinonitrile derivatives were tested for their antibacterial properties. The most active derivative exhibited an MIC of 4.88 µg/mL against Bacillus mycoides .

- The introduction of trifluoromethyl groups was shown to enhance binding interactions with bacterial enzymes, thereby increasing antibacterial effectiveness.

-

Anticancer Investigations :

- A series of urea derivatives containing trifluoromethyl substitutions were synthesized and tested against eight human cancer cell lines. Compounds with structural similarities to this compound showed promising results with IC50 values comparable to standard treatments .

- Molecular docking studies indicated strong binding affinities to targets involved in cancer progression, supporting the hypothesis that this compound could serve as a lead structure for new anticancer agents.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity Profile |

|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)isonicotinonitrile | C7ClF3N | One chloro group | Moderate antibacterial activity |

| 2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine | C7ClF3N | Methyl group instead of nitrile | Enhanced anticancer activity |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | C6Cl4N | More chlorinated | Higher reactivity but lower selectivity |

This comparison illustrates that while these compounds share structural features, their unique functional groups lead to different chemical behaviors and biological activities.

Q & A

Q. What established synthetic routes exist for 2,3-Dichloro-5-(trifluoromethyl)pyridine, and what are their critical parameters?

The primary method involves halogen exchange using 2,3-dichloro-5-trichloromethylpyridine with anhydrous HF in the presence of a catalyst (e.g., tungsten hexachloride) at 170–180°C under autoclave conditions, achieving up to 92% yield . Alternative routes include nucleophilic substitution reactions with fluorinating agents. Key parameters include temperature control (to avoid side reactions) and catalyst selection to enhance selectivity .

Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?

- Gas Chromatography (GC): Used to verify purity (>99.5% as per industrial standards) .

- NMR Spectroscopy: Confirms substitution patterns (e.g., distinguishing chloro and trifluoromethyl groups) .

- Melting Point and Density: Reported values (m.p. 8–9°C, density 1.549 g/mL at 25°C) serve as benchmarks for physical characterization .

Q. What safety protocols are essential for handling this compound in the laboratory?

The compound is classified under Hazard Statements H302 (harmful if swallowed), H317 (allergic skin reaction), and H411 (toxic to aquatic life). Safe handling requires:

- Storage under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

- Use of PPE (gloves, goggles) and fume hoods during synthesis due to reactivity with moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during synthesis?

Side products like over-fluorinated derivatives or dechlorinated byproducts arise from excessive HF or incomplete reaction control. Strategies include:

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point)?

Discrepancies exist between boiling points reported at 80°C (20 mmHg) and 176°C (760 mmHg) . To validate

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing trifluoromethyl and chloro groups activate the pyridine ring for NAS. Computational studies (e.g., DFT) suggest that the C-4 position is most electrophilic due to meta-directing effects of the trifluoromethyl group. This reactivity is exploited in synthesizing agrochemicals like fluazuron and fluopyram .

Q. How does the compound’s electronic structure influence its application in pesticide design?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while chloro substituents increase electrophilicity for target binding (e.g., insect chitin synthase inhibition in fluazuron). Structure-activity relationship (SAR) studies show that modifications at the C-2 and C-3 positions significantly alter bioactivity .

Data Contradictions and Validation

- Boiling Point Variability: Conflicting reports likely stem from differences in measurement conditions (pressure, purity). Researchers should replicate experiments under documented parameters .

- Hazard Classification: Discrepancies in safety data (e.g., UN numbers) highlight the need to consult updated SDS from authoritative sources like ECHA or PubChem .

Methodological Recommendations

- Synthetic Optimization: Use design of experiments (DoE) to systematically vary temperature, catalyst loading, and reaction time .

- Analytical Cross-Validation: Combine GC, NMR, and elemental analysis to ensure data reproducibility .

- Computational Modeling: Apply molecular docking or QSAR studies to predict biological activity of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.